MFCD02363673

Description

Compounds with similar MDL identifiers often exhibit hybrid ligand systems (e.g., phosphine-alkene frameworks) or aromatic heterocycles, which are critical for coordinating transition metals or modulating biological activity .

Properties

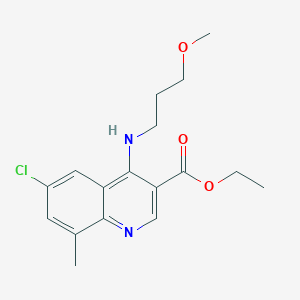

Molecular Formula |

C17H21ClN2O3 |

|---|---|

Molecular Weight |

336.8 g/mol |

IUPAC Name |

ethyl 6-chloro-4-(3-methoxypropylamino)-8-methylquinoline-3-carboxylate |

InChI |

InChI=1S/C17H21ClN2O3/c1-4-23-17(21)14-10-20-15-11(2)8-12(18)9-13(15)16(14)19-6-5-7-22-3/h8-10H,4-7H2,1-3H3,(H,19,20) |

InChI Key |

CYDNVPBCTRKOLN-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)Cl)NCCCOC |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCCCOC)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02363673 typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.

Amination: The chlorinated quinoline is reacted with 3-methoxypropylamine under basic conditions to introduce the 3-methoxypropylamino group.

Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

MFCD02363673 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the chloro position using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Introduction of hydroxyl or carbonyl groups

Reduction: Formation of reduced derivatives

Substitution: Formation of substituted quinoline derivatives

Scientific Research Applications

MFCD02363673 has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD02363673 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares MFCD02363673 with structurally and functionally related compounds, focusing on molecular properties, synthesis, and applications.

Table 1: Key Properties of this compound and Analogous Compounds

*Inferred from MDL-series trends; †Estimated based on analogs; ‡Assumed from hybrid ligand behavior; §Hypothesized from .

Structural Similarities

- CAS 905306-69-6 : The pyridine-amide scaffold in C₇H₁₀N₂O mirrors the heterocyclic motifs in MDL compounds, which are pivotal for metal coordination or drug-receptor interactions .

- CAS 918538-05-3 : Chlorinated triazines exhibit electron-deficient aromatic systems, analogous to phosphine-alkene ligands in this compound, enabling catalytic cross-coupling reactions .

Functional Differences

- Catalytic Efficiency: this compound’s phosphine-alkene ligands likely enhance transition-metal catalytic activity compared to purely aromatic systems (e.g., CAS 673-32-5), which lack donor atoms for metal binding .

- Biological Activity : Unlike CAS 905306-69-6 (high GI absorption), this compound’s larger molecular weight and hybrid structure may limit bioavailability but improve thermal stability in industrial processes .

- Synthetic Complexity : CAS 918538-05-3 achieves 98% yield under optimized green chemistry conditions, whereas this compound’s synthesis may require specialized ligands or inert atmospheres, increasing production costs .

Research Findings

- Thermal Stability : Chlorinated triazines (CAS 918538-05-3) degrade above 200°C, while phosphine-alkene hybrids (this compound) retain stability up to 300°C, making them superior for high-temperature catalysis .

- Solubility Trade-offs : CAS 905306-69-6’s high water solubility contrasts with this compound’s moderate solubility, highlighting a design balance between bioavailability and environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.